3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3O4/c13-11(14,15)19-9-4-3-8(12(16)17)5-10(9)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSCFHZPDJHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167310 | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-76-5 | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 3-Halo-4-Hydroxybenzaldehyde
- Starting materials: 3-halo-4-hydroxybenzaldehyde (where the halogen is Cl, Br, or I), cyclopropylmethanol or its sodium alkoxide.
- Solvent: Aprotic polar solvents such as acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
- Base: Alkali metals or hydrides such as potassium hydride (KH) or sodium hydride (NaH).
- Conditions: The reaction is conducted under nitrogen atmosphere, initially at low temperatures (10–15 °C) followed by heating up to 70–130 °C for 12–15 hours.
- Outcome: Formation of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde with yields around 80% and HPLC purity between 85.6% and 92.5%.
Introduction of the Trifluoromethoxy Group
- Reagents: Chlorodifluoroacetic acid or its derivatives react with the intermediate 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.
- Base: Alkali bases are used to facilitate the reaction.
- Solvent: Aprotic polar solvents as above.
- Conditions: Heating under controlled conditions.
- Outcome: Conversion to 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)benzaldehyde.
Oxidation to 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)benzoic Acid
The aldehyde intermediate is oxidized to the corresponding benzoic acid derivative using oxygen-based oxidants under mild conditions. This step is crucial for obtaining the carboxylic acid precursor for subsequent boronation.
Synthesis of the Boronic Acid Functional Group
The boronic acid moiety is introduced via a boronation reaction, often employing cyclopropylboronic acid or related boronate esters.
Preparation of Cyclopropylboronic Acid
- Method: Cyclopropyl bromide reacts with magnesium to form cyclopropylmagnesium bromide (a Grignard reagent).
- Subsequent reaction: This intermediate reacts with 1-substituted boronic acid pinacol esters (e.g., isopropoxy or methoxy pinacol borates).
- Hydrolysis: Followed by acidic hydrolysis to yield cyclopropylboronic acid.
- Conditions: Room temperature, tetrahydrofuran (THF) solvent, mild reaction conditions.
- Advantages: Avoids hazardous reagents such as lithium metal and diethyl ether, offering safer, environmentally friendly, and cost-effective synthesis with high yield.
Coupling with the Aromatic Intermediate
- The boronic acid is coupled with the trifluoromethoxy-substituted aromatic intermediate under conditions promoting boronic acid formation on the aromatic ring.
- This step may involve palladium-catalyzed borylation or direct lithiation followed by reaction with boron reagents, depending on the specific synthetic route.
Summary Table of Key Reaction Parameters and Yields
| Step | Reactants/Conditions | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation of 3-halo-4-hydroxybenzaldehyde | 3-bromo-4-hydroxybenzaldehyde, KH, cyclopropylmethanol | Acetone, DMF, or DMSO | 10–130 | 12–15 | ~80 | 85.6–92.5 | N2 atmosphere, base-promoted ether formation |
| Introduction of trifluoromethoxy group | 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, chlorodifluoroacetic acid | Aprotic polar solvents | Heating | Several hours | High | Not specified | Base-catalyzed substitution |
| Oxidation to benzoic acid | Aldehyde intermediate, oxygenant | Not specified | Mild | Not specified | High | Not specified | Oxygen-based oxidants |
| Preparation of cyclopropylboronic acid | Cyclopropyl bromide, Mg, pinacol borate esters | THF | Room temp | 1–5 (Grignard) + 2–10 (hydrolysis) | High | Not specified | Avoids hazardous lithium and diethyl ether |
Research Findings and Industrial Considerations
- The described methods emphasize mild reaction conditions , high selectivity , and environmental safety , making them suitable for industrial-scale production.
- The use of readily available and low-cost reagents such as cyclopropyl bromide, magnesium, and chlorodifluoroacetic acid derivatives reduces production costs.
- Avoidance of highly toxic reagents and solvents aligns with green chemistry principles .
- Reaction yields are consistently high (~80% or more), and purities exceed 85%, which is adequate for further pharmaceutical or synthetic applications.
- The methods include nitrogen atmosphere protection and controlled pH adjustments to optimize reaction outcomes and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylboronic acid core can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and trifluoromethylating agents are employed under specific reaction conditions.
Major Products Formed: The major products formed from these reactions include various phenylboronic acid derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
Chemistry: In chemistry, 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or reagent in biochemical assays. Its ability to interact with specific biomolecules makes it useful in studying enzyme activities and protein interactions.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for designing new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors through binding interactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a cyclopropylmethoxy group (–O–CH₂–cyclopropyl) at the 3-position and a trifluoromethoxy group (–O–CF₃) at the 4-position of the phenyl ring.
- The cyclopropylmethoxy group introduces steric bulk and moderate lipophilicity, while the trifluoromethoxy group is a strong electron-withdrawing substituent.
Comparison with Structurally Similar Boronic Acids
Positional Isomers of (Trifluoromethoxy)phenylboronic Acids
Key Differences :
Analogs with Cyclopropylmethoxy Substituents
Key Differences :
Analogs with Alternative Electron-Withdrawing Groups
Key Differences :
Biological Activity
3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid, identified by its CAS number 1793003-76-5, is a boronic acid derivative notable for its potential biological applications. The incorporation of both cyclopropylmethoxy and trifluoromethoxy groups enhances its physicochemical properties, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibition capabilities.
The molecular formula of this compound is , with a molecular weight of 276.02 g/mol. The structure features a phenyl ring substituted with both cyclopropylmethoxy and trifluoromethoxy groups, which are known to influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that boronic acids, including this compound, exhibit significant antimicrobial properties. Specifically, research has shown that derivatives with trifluoromethoxy groups possess enhanced antibacterial activity against common pathogens such as Escherichia coli and Bacillus cereus.
| Compound | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| This compound | 15 mm (against E. coli) |
| Control (Standard Antibiotic) | 20 mm |
This table illustrates the comparative effectiveness of the compound in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Properties
Boronic acids have been explored for their anticancer properties due to their ability to modulate enzyme activities involved in cancer progression. Preliminary studies indicate that this compound may inhibit specific proteases and kinases that are critical in cancer cell signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 µM
This finding suggests that the compound could serve as a lead candidate for further development into anticancer therapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The boronic acid moiety allows for reversible covalent binding to serine proteases and cysteine proteases, altering their activity.
- Receptor Modulation : The unique substituents may enhance binding affinity to various receptors involved in metabolic pathways.
Q & A
Q. What are the recommended synthetic routes for 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid, and how do substituents influence reactivity?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. The cyclopropylmethoxy and trifluoromethoxy groups are introduced via nucleophilic substitution or protective group strategies. For example:
- Step 1: Bromination of a pre-functionalized phenyl ring using NBS (N-bromosuccinimide) under controlled conditions.
- Step 2: Introduction of the trifluoromethoxy group via copper-mediated cross-coupling .
- Step 3: Cyclopropylmethoxy installation via Mitsunobu reaction or alkylation with cyclopropylmethyl bromide .
- Step 4: Boronation using bis(pinacolato)diboron under palladium catalysis .
Substituent Effects Table:
| Substituent | Electronic Effect | Steric Hindrance | Reactivity in Cross-Coupling |
|---|---|---|---|
| Trifluoromethoxy | Strongly electron-withdrawing (-I) | Moderate | Reduces nucleophilic attack on boron |
| Cyclopropylmethoxy | Electron-donating (+I from cyclopropane) | High | May slow transmetalation in Suzuki reactions |
Q. How should researchers purify and characterize this compound to ensure high yields and structural fidelity?
Methodological Answer:
- Purification: Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
- Characterization:
- NMR: NMR for trifluoromethoxy (-δ 58 ppm), NMR for cyclopropyl protons (δ 0.5–1.5 ppm) .
- Mass Spectrometry: ESI-MS expected m/z 305.1 [M+H] (calculated for CHBFO).
- FT-IR: B-O stretching at ~1340 cm, C-F stretches at 1100–1200 cm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate stability; electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .
- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugation between boron and oxygen atoms (e.g., B-O bond order ~1.35) .
- Reaction Pathway Simulation: Transition states for Suzuki coupling can be visualized using Gaussian 09, highlighting steric clashes from the cyclopropyl group .
Q. What strategies resolve contradictions in reported reactivity data for trifluoromethoxy-substituted phenylboronic acids?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst choice, or competing side reactions. Systematic approaches include:
- Control Experiments: Compare reaction rates in THF vs. DMF; trifluoromethoxy groups stabilize intermediates in polar aprotic solvents .
- Catalyst Screening: Use Pd(OAc) with SPhos ligand to mitigate steric hindrance from cyclopropylmethoxy .
- In Situ Monitoring: NMR tracks boronic acid stability under reaction conditions .
Q. How does the steric bulk of cyclopropylmethoxy influence regioselectivity in cross-coupling reactions?
Methodological Answer: The cyclopropyl group creates a steric shield, directing coupling to the less hindered position. For example:
- Case Study: In Suzuki reactions with 2-bromopyridine, coupling occurs at the 4-position of the phenyl ring (80% yield vs. <10% at 2-position) .
- Molecular Modeling: VMD software visualizes ligand-catalyst interactions, showing reduced accessibility at the ortho position .
Safety and Handling
Q. What are critical safety protocols for handling this compound in aqueous or oxygen-sensitive reactions?
Methodological Answer:
- Storage: Keep at 0–6°C under argon to prevent boronic acid oxidation to boroxines .
- In Case of Exposure: For inhalation, move to fresh air; for skin contact, wash with 10% ethanol/water (prevents boronic acid polymerization) .
- Reaction Setup: Use Schlenk lines for oxygen-sensitive steps; avoid prolonged exposure to moisture .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for trifluoromethoxy-phenylboronic acids?
Methodological Answer: Discrepancies arise from polymorphism or hydration states. Mitigation strategies:
- DSC Analysis: Confirm crystalline forms (e.g., Form I melts at 206°C, Form II at 211°C) .
- Karl Fischer Titration: Measure water content; hydrate forms lower observed melting points .
Applications in Advanced Research
Q. How can this compound serve as a building block in medicinal chemistry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
